molecular formula C19H16Cl2FN3O2S B12752585 Acetamide, N-(4-chloro-2-(2-fluorobenzoyl)phenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-, monohydrochloride CAS No. 128433-41-0

Acetamide, N-(4-chloro-2-(2-fluorobenzoyl)phenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-, monohydrochloride

Cat. No.: B12752585
CAS No.: 128433-41-0
M. Wt: 440.3 g/mol
InChI Key: OOZLGHLSORTGQE-UHFFFAOYSA-N
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Description

Acetamide, N-(4-chloro-2-(2-fluorobenzoyl)phenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a combination of acetamide, imidazole, and benzoyl groups, along with chlorine and fluorine substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-chloro-2-(2-fluorobenzoyl)phenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-, monohydrochloride typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the Benzoyl Intermediate: The initial step may involve the reaction of 2-fluorobenzoyl chloride with a suitable amine to form the benzoyl intermediate.

    Introduction of the Imidazole Group: The benzoyl intermediate can then be reacted with an imidazole derivative under specific conditions to introduce the imidazole group.

    Formation of the Acetamide Group: The final step may involve the reaction of the intermediate compound with acetamide under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-chloro-2-(2-fluorobenzoyl)phenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized products.

    Reduction: Reduction reactions may occur in the presence of reducing agents, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, etc.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.

    Substitution Reagents: Halogenating agents, nucleophiles, etc.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used

Scientific Research Applications

    Chemistry: The compound can be used as a reagent or intermediate in organic synthesis and chemical reactions.

    Biology: It may be used in biological studies to investigate its effects on cellular processes and molecular pathways.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: It may be used in industrial processes, such as the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-chloro-2-(2-fluorobenzoyl)phenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. This may include:

    Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, leading to changes in their activity or function.

    Pathways Involved: The compound may affect various cellular pathways, such as signaling pathways, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Acetamide, N-(4-chloro-2-(2-fluorobenzoyl)phenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-, monohydrochloride may include other acetamide derivatives, imidazole derivatives, and benzoyl compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and substituents, which may confer unique chemical and biological properties. This may include enhanced reactivity, selectivity, or biological activity compared to similar compounds.

Properties

CAS No.

128433-41-0

Molecular Formula

C19H16Cl2FN3O2S

Molecular Weight

440.3 g/mol

IUPAC Name

N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-2-(1H-imidazol-2-ylsulfanyl)-N-methylacetamide;hydrochloride

InChI

InChI=1S/C19H15ClFN3O2S.ClH/c1-24(17(25)11-27-19-22-8-9-23-19)16-7-6-12(20)10-14(16)18(26)13-4-2-3-5-15(13)21;/h2-10H,11H2,1H3,(H,22,23);1H

InChI Key

OOZLGHLSORTGQE-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2F)C(=O)CSC3=NC=CN3.Cl

Origin of Product

United States

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